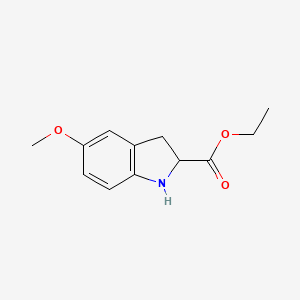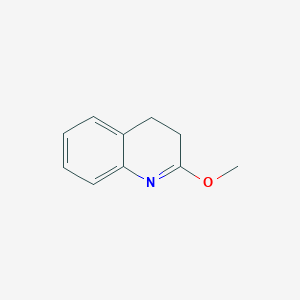
3,4-Dihydro-2-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2-methoxyquinoline is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxy group at the second position and the dihydro structure at the 3,4 positions make this compound unique and of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methoxyaniline with an aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired quinoline derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
3,4-Dihydro-2-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer activity.
Comparison with Similar Compounds
2-Methoxyquinoline: Lacks the dihydro structure at the 3,4 positions.
3,4-Dihydroquinoline: Lacks the methoxy group at the second position.
2-Hydroxy-3,4-dihydroquinoline: Has a hydroxy group instead of a methoxy group.
Uniqueness: 3,4-Dihydro-2-methoxyquinoline is unique due to the presence of both the methoxy group and the dihydro structure, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-methoxy-3,4-dihydroquinoline |
InChI |
InChI=1S/C10H11NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-5H,6-7H2,1H3 |
InChI Key |
RGQGXNCHYPSEFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
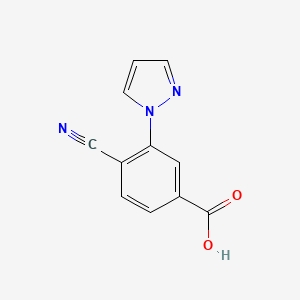
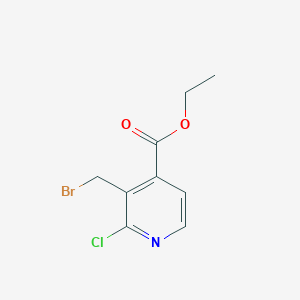
![5-Methoxy-2-[2-(4-methoxyphenyl)-2-methylpropyl]phenol](/img/structure/B8421401.png)
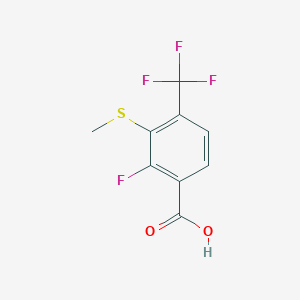
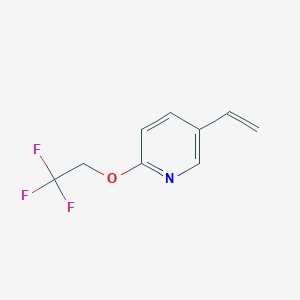
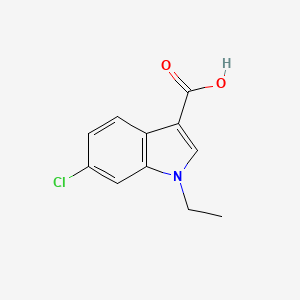
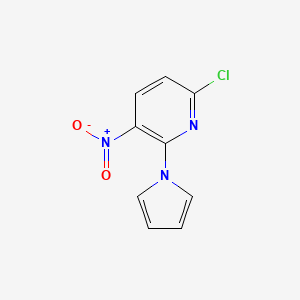
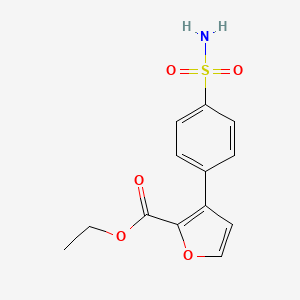
![4-(4-Phenylamino-[1,3,5]triazin-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B8421446.png)
![1,2-Difluoro-4-[(4-fluorophenyl)sulfonyl]benzene](/img/structure/B8421468.png)
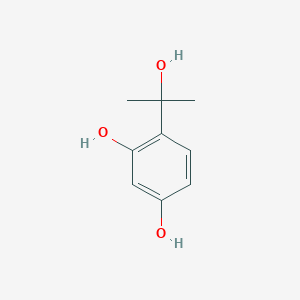
![(+/-){1-[Amino(phenyl)methyl]cyclohexyl}dimethylamine](/img/structure/B8421477.png)
